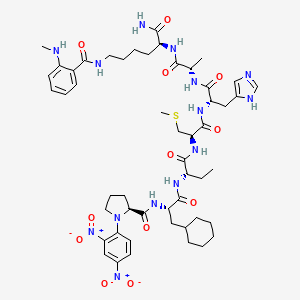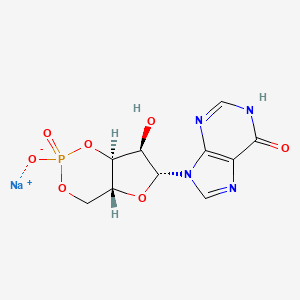
Clindamycin 2,4-Diphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Clindamycin 2,4-Diphosphate is a derivative of clindamycin, a lincosamide antibiotic. This compound is known for its antibacterial properties and is used to treat various bacterial infections. This compound is particularly effective against anaerobic bacteria and certain gram-positive cocci. It is often used in clinical settings to manage infections that are resistant to other antibiotics.
Mechanism of Action
Target of Action
Clindamycin 2,4-Diphosphate, like its parent compound Clindamycin, primarily targets the 50S ribosomal subunit of bacteria . This subunit plays a crucial role in protein synthesis, making it a key target for many antibiotics.
Mode of Action
Clindamycin disrupts protein synthesis by binding to the 23S RNA of the 50S subunit of the bacterial ribosome . It interferes with the transpeptidation reaction , thereby inhibiting early chain elongation . This interaction impedes both the assembly of the ribosome and the translation process .
Biochemical Pathways
The primary biochemical pathway affected by Clindamycin is the protein synthesis pathway in bacteria. By binding to the 50S ribosomal subunit, Clindamycin prevents the formation of peptide bonds, effectively halting the growth and reproduction of the bacteria .
Pharmacokinetics
It’s also known that Clindamycin is metabolized by the CYP3A4/5 enzymes . .
Result of Action
The primary result of Clindamycin’s action is the inhibition of bacterial growth and reproduction. By disrupting protein synthesis, Clindamycin causes changes in the bacterial cell wall surface, which decreases adherence of bacteria to host cells and increases intracellular killing of organisms .
Action Environment
The efficacy and stability of this compound could potentially be influenced by various environmental factors. For instance, the presence of other drugs could impact its effectiveness. One study found that co-treatment with rifampicin significantly decreases clindamycin concentrations . .
Biochemical Analysis
Cellular Effects
Clindamycin, from which it is derived, is known to have significant effects on various types of cells and cellular processes
Molecular Mechanism
Clindamycin, the parent compound, works primarily by binding to the 50s ribosomal subunit of bacteria, disrupting protein synthesis and inhibiting early chain elongation
Dosage Effects in Animal Models
Clindamycin, the parent compound, has been studied in various animal models
Metabolic Pathways
Clindamycin, the parent compound, is metabolized by the cytochrome P450 (CYP)3A4/5 enzymes to bioactive N-demethyl and sulfoxide metabolites
Subcellular Localization
Clindamycin, the parent compound, and its derivatives have been shown to be localized in three different subcellular compartments: chloroplast, endoplasmic reticulum, and mitochondria
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Clindamycin 2,4-Diphosphate involves the phosphorylation of clindamycin. The process typically includes the reaction of clindamycin with phosphorus oxychloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the diphosphate ester.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Clindamycin 2,4-Diphosphate undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in aqueous solutions, leading to the formation of clindamycin and phosphoric acid.
Oxidation: Under oxidative conditions, this compound can form sulfoxides.
Substitution: The compound can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous buffers at different pH levels.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Hydrolysis: Clindamycin and phosphoric acid.
Oxidation: Clindamycin sulfoxide.
Substitution: Various substituted clindamycin derivatives.
Scientific Research Applications
Clindamycin 2,4-Diphosphate has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of clindamycin in pharmaceutical formulations.
Biology: Employed in studies investigating the mechanisms of bacterial resistance and the development of new antibiotics.
Medicine: Utilized in clinical research to explore its efficacy in treating resistant bacterial infections.
Industry: Applied in the formulation of topical and injectable antibiotic preparations.
Comparison with Similar Compounds
Clindamycin: The parent compound, used widely as an antibiotic.
Lincomycin: Another lincosamide antibiotic with a similar mechanism of action.
Erythromycin: A macrolide antibiotic that also targets the 50S ribosomal subunit but has a broader spectrum of activity.
Uniqueness: Clindamycin 2,4-Diphosphate is unique due to its enhanced solubility and stability compared to clindamycin. This makes it particularly useful in formulations for intravenous and topical administration. Additionally, its diphosphate ester form allows for more controlled release and targeted delivery in pharmaceutical applications.
Properties
CAS No. |
1309048-48-3 |
|---|---|
Molecular Formula |
C₁₈H₃₅ClN₂O₁₁P₂S |
Molecular Weight |
584.94 |
Synonyms |
Methyl 7-chloro-6,7,8-trideoxy-6-[[[(2S,4R)-1-methyl-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-thio-L-threo-α-D-galacto-octopyranoside 2,4-bis(Dihydrogen Phosphate) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl N-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenoxy]ethyl]carbamate](/img/structure/B1146812.png)

![12-Hydroxy-14-(1-hydroxypropan-2-yl)-1,3,11,24,31,41,44-heptamethyl-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-39-one](/img/structure/B1146816.png)
![S-[2-(N7-Guanyl)ethyl]glutathione-d4](/img/structure/B1146818.png)





